molecular formula C13H7BrN4O7 B10907905 N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide

N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide

Cat. No.: B10907905
M. Wt: 411.12 g/mol
InChI Key: CUTUJPVAKIGJKC-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide is an organic compound characterized by the presence of bromine, nitro, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide typically involves the nitration of brominated aromatic compounds followed by amide formation. One common method includes the bromination of 4-nitroaniline, followed by nitration to introduce the nitro groups at the 4 and 6 positions. The final step involves the formation of the amide bond through a reaction with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and bromination steps to ensure consistent product quality and yield. The amide formation step may be carried out in large batch reactors with efficient mixing and temperature control to maximize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The amide group can form hydrogen bonds, stabilizing the compound’s interaction with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,6-dinitrophenyl)acetamide
  • N-(2-bromo-4,6-dinitrophenyl)diazenyl-5-(diethylamino)phenylacetamide
  • 2-bromo-4,6-dinitroaniline

Uniqueness

N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide is unique due to the presence of both bromine and multiple nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for forming reactive intermediates and interacting with biological targets through multiple binding modes .

Properties

Molecular Formula

C13H7BrN4O7

Molecular Weight

411.12 g/mol

IUPAC Name

N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H7BrN4O7/c14-10-5-9(17(22)23)6-11(18(24)25)12(10)15-13(19)7-1-3-8(4-2-7)16(20)21/h1-6H,(H,15,19)

InChI Key

CUTUJPVAKIGJKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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